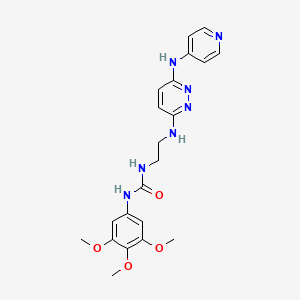

1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

The compound 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a urea derivative featuring a 3,4,5-trimethoxyphenyl group and a pyridazine-pyridine hybrid moiety. The 3,4,5-trimethoxyphenyl group is associated with enhanced lipophilicity and membrane permeability, a feature common in anticancer agents targeting tubulin or kinases .

Properties

IUPAC Name |

1-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O4/c1-30-16-12-15(13-17(31-2)20(16)32-3)26-21(29)24-11-10-23-18-4-5-19(28-27-18)25-14-6-8-22-9-7-14/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)(H,22,25,28)(H2,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLKFYQLWNUGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as pyridazinyl derivatives and trimethoxyphenyl isocyanates. These intermediates are then reacted under controlled conditions to form the final product. Common reagents used in these reactions include amines, isocyanates, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research indicates that it may inhibit key enzymes involved in various diseases, particularly in cancer therapy. For instance, compounds with similar structural motifs have been reported to exhibit activity against c-KIT mutations associated with gastrointestinal stromal tumors (GISTs), making them valuable in targeted cancer treatments .

Biological Research

In biological studies, this compound serves as a probe for investigating cellular processes and molecular mechanisms. Its interactions with biomolecules can provide insights into signaling pathways and disease mechanisms. The ability to modify its structure allows researchers to explore new chemical reactions and biological interactions.

Industrial Applications

Beyond medicinal uses, this compound can be utilized in the development of new materials and chemical processes. Its unique properties may lead to innovative applications in industries such as pharmaceuticals and materials science, where it could be used to synthesize more complex molecules or serve as a catalyst in various reactions.

Case Study 1: Cancer Therapeutics

A study focusing on derivatives of the compound demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines. The research highlighted the compound's potential to target specific mutations in the c-KIT gene, which is frequently altered in GISTs. The findings suggest that further development could lead to new treatment options for patients with resistant forms of cancer .

Case Study 2: Chemical Probes for Biological Mechanisms

Another investigation utilized this compound as a chemical probe to study its effects on cellular signaling pathways. The results indicated that it could modulate key pathways involved in cell growth and survival, suggesting further exploration into its role as a therapeutic agent for diseases characterized by dysregulated signaling .

Mechanism of Action

The mechanism of action of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their features:

Key Observations:

- Trimethoxyphenyl Group : Common across analogs, this group enhances lipid solubility and is critical for tubulin-binding activity in compounds like combretastatin derivatives .

- Heterocyclic Moieties : Pyridazine (target compound) vs. pyrimidine ( compound) vs. pyridine (5f) influence electronic properties. Pyridazine’s electron-deficient nature may favor interactions with kinase ATP pockets.

- Substituent Effects : Fluorine in 5f improves metabolic stability, while tert-butyl groups () may hinder solubility but enhance target specificity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 3,4,5-trimethoxyphenyl group increases logP values, favoring blood-brain barrier penetration in related compounds .

- Solubility : Phosphine oxide in DU197 introduces polarity, contrasting with the target compound’s pyridazine, which may reduce aqueous solubility .

- Metabolic Stability : Fluorinated analogs (e.g., 5f) exhibit longer half-lives due to resistance to cytochrome P450 oxidation .

Biological Activity

1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- A pyridazine core with a pyridinyl substituent.

- An ethylamine linker.

- A trimethoxyphenyl group attached to the urea moiety.

This structural arrangement is crucial for its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various physiological processes. Research indicates that it acts as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of bioactive lipids that regulate blood pressure and inflammation .

Biological Activity and Efficacy

- Inhibition of Soluble Epoxide Hydrolase (sEH) :

-

Anticancer Properties :

- Preliminary studies suggest that the compound may possess anticancer activity. Its structural similarity to known anticancer agents allows for the exploration of its effects on cancer cell lines.

- Case studies have indicated potential cytotoxic effects on specific cancer types, warranting further investigation into its mechanisms .

- Anti-inflammatory Effects :

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Case Studies

- Hypertension Model :

- Cancer Cell Line Studies :

Q & A

Q. Key modifications and assays :

| Substituent | Biological Impact | Reference |

|---|---|---|

| 3,4,5-Trimethoxyphenyl | Enhances tubulin binding (anticancer) | |

| Pyridin-4-ylamino | Improves solubility and kinase inhibition | |

| Ethylurea linker | Balances rigidity and cell permeability |

Methodology : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) and test in parallel bioassays .

Advanced: How should researchers resolve contradictory data between solubility and biological activity?

- Solubility optimization : Use co-solvents (DMSO/PEG) or salt formation .

- Bioactivity validation : Repeat assays under standardized conditions (e.g., serum-free media) .

- Computational modeling : Predict logP and solubility parameters using tools like Schrödinger .

Advanced: What experimental approaches can elucidate the mechanism of action?

- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement .

- Apoptosis markers : Measure caspase-3/7 activation via flow cytometry .

Advanced: How can stability issues during storage or in biological matrices be addressed?

- Storage : Lyophilize and store at -80°C in inert atmosphere .

- Degradation analysis : Monitor via LC-MS under physiological conditions (pH 7.4, 37°C) .

- Stabilizers : Add antioxidants (e.g., ascorbic acid) to formulations .

Advanced: What computational tools are recommended for docking studies?

- Software : AutoDock Vina or Glide for molecular docking .

- Targets : Prioritize proteins with urea-binding pockets (e.g., kinases, tubulin) .

- Validation : Compare docking scores with experimental IC₅₀ data .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

- Reagent cost : Replace Pd catalysts with cheaper alternatives (e.g., Ni-based) .

- Solvent volume : Optimize for greener solvents (e.g., ethanol/water mixtures) .

- Purification : Switch to preparative HPLC for higher throughput .

Advanced: How to design a comprehensive toxicity profile for this compound?

- In vitro : HepG2 cell viability and hemolysis assays .

- In vivo : Acute toxicity in rodents (LD₅₀ determination) .

- Genotoxicity : Ames test for mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.